Methyl 6-hydroxynicotinate

Description

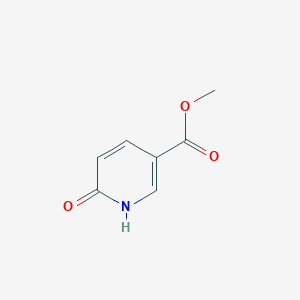

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-6(9)8-4-5/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVVPKLHKMKWNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329003 | |

| Record name | methyl 6-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66171-50-4 | |

| Record name | methyl 6-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 6-Hydroxynicotinate from 6-Hydroxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 6-hydroxynicotinate, a valuable intermediate in pharmaceutical development, from its carboxylic acid precursor, 6-hydroxynicotinic acid. While a specific, detailed protocol for this exact transformation is not extensively documented in readily available literature, this guide outlines a robust experimental procedure based on the well-established Fischer esterification of a closely related analogue, 6-methylnicotinic acid.[1][2] The principles and methodologies described herein are standard in organic synthesis and are expected to be highly applicable to the target molecule.

The primary method for converting a carboxylic acid to its corresponding methyl ester is the Fischer esterification. This reaction involves heating the carboxylic acid in an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl).[3][4] The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used.[3][4]

Comparative Analysis of Synthesis Methods for Analogous Compounds

The esterification of pyridine-based carboxylic acids is a common transformation in organic chemistry. The following table summarizes quantitative data for the synthesis of methyl 6-methylnicotinate, an analogue of the target compound, providing a reasonable expectation for the synthesis of this compound.[1]

| Method/Catalyst | Starting Material | Reagents & Catalyst | Reaction Conditions | Reported Yield | Reference |

| Fischer Esterification | 6-Methylnicotinic acid | Methanol, Concentrated Sulfuric Acid (H₂SO₄) | Reflux, 17 hours | 75% | [1][2] |

| Fischer Esterification | 6-Methylnicotinic acid | Methanol saturated with Hydrogen Chloride (HCl) gas | Reflux, 1 hour | Not specified | [1] |

| Peptide Coupling Agents | 4-hydroxy-6-methylnicotinic acid | Methanol, EDCI, DMAP | Room temperature to reflux | 88% (for a similar substrate) | [5][6] |

| Dimethyl Sulfate (DMS) | 6-Methylnicotinic acid | Dimethyl Sulfate, Base (e.g., NaHCO₃) | Elevated temperature (e.g., 90°C) | High (General method) | [6] |

Experimental Protocols

The following detailed protocol for the synthesis of this compound is adapted from a well-documented procedure for the synthesis of methyl 6-methylnicotinate.[2]

Protocol: Fischer Esterification using Sulfuric Acid

This procedure outlines the esterification of 6-hydroxynicotinic acid using methanol as both the reagent and solvent, with concentrated sulfuric acid as the catalyst.

Materials and Reagents:

-

6-Hydroxynicotinic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 6-hydroxynicotinic acid in a generous excess of methanol (e.g., approximately 15-20 mL of methanol per gram of 6-hydroxynicotinic acid).

-

Catalyst Addition: While stirring the suspension, slowly and carefully add concentrated sulfuric acid (approximately 0.1 to 0.2 equivalents, or a catalytic amount). A common practice for analogous reactions is to use a larger volume, for instance, 1 mL of concentrated H₂SO₄ per gram of starting material, to act as a dehydrating agent as well.[7] The addition is exothermic and should be done cautiously.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. For the analogous 6-methylnicotinic acid, this reaction is typically run for 17 hours.[2]

-

Work-up - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralization: To the resulting residue, carefully add an ice-cold saturated aqueous solution of sodium bicarbonate with stirring until the evolution of gas ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8). This step should be performed in an ice bath to manage the heat generated.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash them with brine. Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation of Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system or by silica gel column chromatography.[8]

Visualizations

Reaction Pathway

Caption: Fischer esterification of 6-hydroxynicotinic acid.

Experimental Workflow

Caption: General workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-hydroxynicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 6-hydroxynicotinate, an organic compound of interest in various scientific domains, including cosmetics and as an intermediate for pharmaceuticals.[1] This document is intended to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of its chemical nature and synthesis.

Core Physicochemical Properties

This compound is a white to light yellow crystalline powder.[2] Its fundamental properties are crucial for understanding its behavior in various chemical and biological systems.

Quantitative Data Summary

The key physicochemical parameters for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₃ | [3] |

| Molecular Weight | 153.14 g/mol | [2][3][4] |

| Melting Point | 150-170 °C | [1][2][4][5] |

| Boiling Point | 342.4 °C at 760 mmHg | [5] |

| Density | 1.263 g/cm³ | [5] |

| Solubility | Insoluble in water; Soluble in alcohols (e.g., ethanol) and some organic solvents (e.g., chloroform).[1][6] | N/A |

| pKa (Predicted) | 9.99 ± 0.10 | [1] |

| LogP | 0.5738 | [3] |

| Flash Point | 160.9 °C - 164.822°C | [1][5] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| SMILES | O=C(OC)C1=CN=C(O)C=C1 | [3] |

Chemical Structure

The molecular structure of this compound is fundamental to its chemical properties and reactivity.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established chemical principles and synthesis routes.

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of 6-hydroxynicotinic acid.[7]

Materials:

-

6-hydroxynicotinic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend 6-hydroxynicotinic acid in methanol in a round-bottom flask.[7]

-

Carefully add concentrated sulfuric acid to the suspension.[7]

-

Heat the mixture to reflux and maintain for approximately 16 hours.[7]

-

After the reaction is complete, cool the mixture and partially neutralize it by slowly adding sodium bicarbonate powder.[7]

-

Evaporate most of the methanol under reduced pressure using a rotary evaporator.[7]

-

Add water to the residue and adjust the pH to 7 with a sodium bicarbonate solution.[7]

-

Extract the aqueous suspension with dichloromethane multiple times.[7]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[7]

-

Remove the solvent under reduced pressure to yield the solid product.[7]

-

Dry the resulting solid in a vacuum oven to obtain pure this compound as a white solid.[7]

Determination of Melting Point

The melting point is a crucial parameter for assessing the purity of a crystalline solid.[8]

Apparatus:

-

Melting point apparatus (e.g., Vernier melt station or similar)[8]

-

Capillary tubes

-

Sample of this compound

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a steady rate.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.[8]

Determination of Boiling Point

The boiling point is determined for liquid compounds but is provided here for completeness of physicochemical characterization methods.[8] A simple distillation is a common method.[8]

Apparatus:

-

Distillation flask (round-bottom flask)

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

Procedure:

-

Place the liquid sample in the distillation flask.

-

Assemble the simple distillation apparatus.[8] The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.[8]

-

Heat the liquid. As the liquid boils, the vapor will rise and surround the thermometer bulb.[8]

-

The temperature will rise and then stabilize at the boiling point of the liquid.[8] Record this stable temperature.

-

The vapor then condenses in the condenser and is collected in the receiving flask.[8]

Determination of Solubility

Solubility is determined by observing the dissolution of a solute in a solvent.

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, chloroform)

-

Test tubes

-

Vortex mixer or stirring apparatus

Procedure:

-

Add a small, measured amount of this compound to a test tube.

-

Add a specific volume of the chosen solvent to the test tube.

-

Agitate the mixture vigorously using a vortex mixer or by stirring.

-

Observe if the solid dissolves completely.

-

If the solid dissolves, continue adding small, measured amounts of the solute until it no longer dissolves to determine the saturation point.

-

Categorize the solubility as soluble, slightly soluble, or insoluble based on the amount of solute that dissolves in a given volume of solvent.

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis and characterization workflow for this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 66171-50-4 | TCI AMERICA [tcichemicals.com]

- 3. chemscene.com [chemscene.com]

- 4. parchem.com [parchem.com]

- 5. This compound, CAS No. 66171-50-4 - iChemical [ichemical.com]

- 6. CAS 66171-50-4: this compound | CymitQuimica [cymitquimica.com]

- 7. METHYL 6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE | 66171-50-4 [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Characterization of Methyl 6-hydroxynicotinate (CAS 66171-50-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-hydroxynicotinate, with the Chemical Abstracts Service (CAS) registry number 66171-50-4, is a heterocyclic organic compound. It is a derivative of nicotinic acid, a form of vitamin B3. This molecule is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, where it serves as a versatile building block for the synthesis of more complex pharmaceutical agents. Its structure, featuring both a hydroxyl group and a methyl ester on a pyridine ring, offers multiple sites for chemical modification, making it a valuable precursor in the development of novel therapeutic compounds. This guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, detailed analytical methodologies, and a plausible synthetic route.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 66171-50-4 | [1][2] |

| Molecular Formula | C₇H₇NO₃ | [2] |

| Molecular Weight | 153.14 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 166-170 °C | [1] |

| Boiling Point | 342.4 °C at 760 mmHg | [1] |

| Solubility | Soluble in alcohols and some organic solvents (e.g., ethanol, chloroform); insoluble in water. | [3] |

| IUPAC Name | methyl 6-hydroxypyridine-3-carboxylate | |

| Synonyms | Methyl 6-hydroxy-3-pyridinecarboxylate, 6-Hydroxynicotinic acid methyl ester | [2] |

| SMILES | COC(=O)c1cc(O)ncc1 | |

| InChI | InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-6(9)8-4-5/h2-4H,1H3,(H,8,9) |

Synthesis

This compound can be synthesized through the Fischer esterification of its corresponding carboxylic acid, 6-hydroxynicotinic acid, using methanol in the presence of an acid catalyst. The following is a representative experimental protocol.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-hydroxynicotinic acid (1 equivalent) in an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize the excess acid by careful addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization to yield pure this compound.[4][5]

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The following table summarizes the predicted proton NMR chemical shifts for this compound.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.65 | br s | 1H | -OH |

| 8.19 | d, J = 2.5 Hz | 1H | H-2 (pyridine ring) |

| 8.00 | dd, J = 9.6, 2.5 Hz | 1H | H-4 (pyridine ring) |

| 6.58 | d, J = 9.6 Hz | 1H | H-5 (pyridine ring) |

| 3.87 | s | 3H | -OCH₃ (ester) |

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) with a standard Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Hydroxyl (associated) |

| ~3100-3000 | C-H stretch | Aromatic (pyridine) |

| ~2950 | C-H stretch | Methyl |

| ~1720 | C=O stretch | Ester |

| ~1600, ~1480 | C=C, C=N stretch | Aromatic (pyridine) |

| ~1250 | C-O stretch | Ester |

-

Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. The instrument software will automatically generate the transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 153.04 | [M]⁺, Molecular ion |

| 122.03 | [M - OCH₃]⁺ |

| 94.03 | [M - COOCH₃]⁺ |

-

Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

-

Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Data Acquisition: Inject the sample into the LC-MS system. Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-300).

Biological Relevance and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, its close structural relationship to nicotinic acid provides a strong basis for predicting its biological activities. Nicotinic acid is known to play a crucial role in lipid metabolism, primarily through its interaction with the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂).[6][7][8][9][10][11] This interaction in adipocytes leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits lipolysis and reduces the release of free fatty acids into the bloodstream.[8] This reduction in circulating free fatty acids is a key mechanism for the lipid-lowering effects of nicotinic acid.[12]

GPR109A Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the binding of a nicotinic acid derivative to the GPR109A receptor.

Caption: GPR109A-mediated signaling pathway of nicotinic acid derivatives.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its characterization, including its physicochemical properties, a reliable synthetic route, and comprehensive analytical methodologies. The presented protocols for NMR, FT-IR, and mass spectrometry offer a robust framework for the quality control and structural verification of this important molecule. Furthermore, the elucidation of its likely involvement in the GPR109A signaling pathway, based on its structural similarity to nicotinic acid, provides a valuable starting point for investigating its pharmacological effects and for the rational design of new therapeutic agents. This in-depth technical guide serves as a valuable resource for researchers and professionals engaged in the study and application of this compound.

References

- 1. This compound, CAS No. 66171-50-4 - iChemical [ichemical.com]

- 2. chemscene.com [chemscene.com]

- 3. chembk.com [chembk.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of a G protein-coupled receptor for nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 9. G protein-coupled receptor for nicotinic acid in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. multispaninc.com [multispaninc.com]

- 12. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Profile of Methyl 6-hydroxynicotinate: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Versatile Pyridine Derivative and its Potential Therapeutic Applications

Introduction

Methyl 6-hydroxynicotinate, a pyridine derivative, serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules.[1] Its chemical structure, featuring a hydroxyl group and a methyl ester on the pyridine ring, imparts unique reactivity and potential for diverse biological interactions. While extensively utilized as a building block in medicinal chemistry, the intrinsic biological activities of this compound are an emerging area of research. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, with a focus on its role as a precursor to potent enzyme inhibitors and its potential antioxidant, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals to facilitate further investigation into the therapeutic promise of this compound and its derivatives.

Enzyme Inhibition

Derivatives of nicotinic acid, the class of compounds to which this compound belongs, have demonstrated significant inhibitory activity against several key enzymes implicated in a range of diseases. While specific quantitative data for this compound is not extensively available in public literature, the activities of its close structural analogs provide strong rationale for its investigation as an enzyme inhibitor.

D-Amino Acid Oxidase (DAAO) and D-Aspartate Oxidase (DASPO) Inhibition

This compound is a valuable precursor in the synthesis of inhibitors for D-amino acid oxidase (DAAO) and D-aspartate oxidase (DASPO). These enzymes are involved in the metabolism of D-amino acids in the central nervous system and are considered therapeutic targets for neurological and psychiatric disorders. The inhibitory potential of the nicotinic acid scaffold is highlighted by the activity of related compounds.

Table 1: Inhibitory Activity of a Nicotinic Acid Derivative against D-Aspartate Oxidase

| Compound | Target Enzyme | Inhibitor Constant (Ki) |

| 5-aminonicotinic acid | Human D-Aspartate Oxidase | 3.80 μM |

Note: Lower Ki values indicate greater inhibitory potency.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

Derivatives of nicotinic acid have also been explored as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the regulation of glucocorticoid levels and is a target for metabolic syndrome therapies. The investigation of this compound derivatives in this area is a promising avenue for the development of new therapeutics.

Antioxidant Activity

The chemical structure of this compound, particularly the presence of a hydroxyl group on the pyridine ring, suggests potential antioxidant properties.[1] Antioxidants are crucial for mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The evaluation of its radical scavenging activity is a critical step in characterizing its therapeutic potential.

Antimicrobial Activity

Nicotinic acid and its derivatives have been investigated for their antimicrobial properties. The pyridine ring is a common motif in many antimicrobial agents. Therefore, evaluating the efficacy of this compound against a panel of pathogenic bacteria and fungi is a logical step in defining its biological activity profile.

Anti-inflammatory Activity

Some sources suggest that this compound may possess anti-inflammatory functions.[2] Chronic inflammation is a hallmark of many diseases, and the discovery of novel anti-inflammatory agents is of significant interest. The ability of this compound to modulate inflammatory pathways warrants thorough investigation.

Experimental Protocols

To facilitate further research into the biological activities of this compound, detailed experimental protocols for key assays are provided below.

Xanthine Oxidase Inhibition Assay

Xanthine oxidase is an enzyme involved in purine metabolism, and its inhibition is a key strategy for the treatment of gout.

Principle: The assay measures the inhibition of xanthine oxidase activity by monitoring the decrease in the formation of uric acid from xanthine. The absorbance of uric acid is measured spectrophotometrically at 293 nm.

Procedure:

-

Prepare a reaction mixture containing phosphate buffer (pH 7.5), xanthine solution (substrate), and the test compound (this compound) at various concentrations.

-

Initiate the reaction by adding a solution of xanthine oxidase.

-

Monitor the increase in absorbance at 293 nm over time using a spectrophotometer.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.

dot

Caption: Workflow for Xanthine Oxidase Inhibition Assay.

DPPH Radical Scavenging Assay (Antioxidant)

This assay is a common and reliable method to evaluate the free radical scavenging activity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

-

Prepare a methanolic solution of DPPH.

-

Prepare solutions of the test compound (this compound) at various concentrations.

-

Mix the DPPH solution with the test compound solutions.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm.

-

Calculate the percentage of radical scavenging activity.

-

Determine the IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals.

dot

Caption: DPPH Radical Scavenging Assay Workflow.

Broth Microdilution Assay (Antimicrobial)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.

Procedure:

-

Prepare a stock solution of this compound.

-

Perform serial two-fold dilutions of the stock solution in a 96-well plate containing a suitable broth medium.

-

Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi).

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism without inhibitor) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection of turbidity.

dot

Caption: Broth Microdilution Assay for MIC Determination.

In Vitro Anti-inflammatory Assay (LPS-induced Cytokine Release)

This assay evaluates the potential of a compound to inhibit the production of pro-inflammatory cytokines in immune cells.

Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce and release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The anti-inflammatory activity of a test compound is determined by its ability to reduce the levels of these cytokines in the cell culture supernatant.

Procedure:

-

Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Pre-treat the cells with various concentrations of this compound for a defined period.

-

Stimulate the cells with LPS to induce an inflammatory response.

-

Incubate the cells for an appropriate time to allow for cytokine production and release.

-

Collect the cell culture supernatants.

-

Quantify the levels of TNF-α and IL-6 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Determine the inhibitory effect of the compound on cytokine production.

dot

Caption: In Vitro Anti-inflammatory Assay Workflow.

Conclusion and Future Directions

This compound is a compound of significant interest due to its role as a versatile precursor in the synthesis of various biologically active molecules. While direct evidence of its own biological activities is currently limited in the public domain, the demonstrated efficacy of its structural analogs as enzyme inhibitors, coupled with its chemical features suggesting potential antioxidant, antimicrobial, and anti-inflammatory properties, underscores the need for further investigation. The experimental protocols detailed in this guide provide a robust framework for a comprehensive evaluation of this compound's therapeutic potential. Future research should focus on systematic in vitro and in vivo studies to elucidate its specific biological targets, mechanisms of action, and to generate the quantitative data necessary to advance this promising compound through the drug discovery and development pipeline. The exploration of its structure-activity relationships through the synthesis and screening of novel derivatives also represents a valuable avenue for future research.

References

Spectroscopic Profile of Methyl 6-hydroxynicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-hydroxynicotinate (CAS No. 66171-50-4), a pivotal intermediate in the synthesis of various pharmaceutical compounds. This document details its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines standardized experimental protocols for acquiring such spectra, ensuring reproducibility and accuracy in research and development settings.

Core Spectroscopic Data

The structural elucidation of this compound, a compound with the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol , is achieved through a combination of modern spectroscopic techniques. The data presented herein is a compilation of predicted values and expected characteristics based on established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides detailed information about the electronic environment of each proton within the this compound molecule. The predicted chemical shifts (δ) in parts per million (ppm) are summarized below.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| 12.65 | Broad Singlet (br s) | - | 1H | OH |

| 8.19 | Doublet (d) | 2.5 | 1H | H-2 (Pyridine ring) |

| 8.00 | Doublet of doublets (dd) | 9.6, 2.5 | 1H | H-4 (Pyridine ring) |

| 6.58 | Doublet (d) | 9.6 | 1H | H-5 (Pyridine ring) |

| 3.87 | Singlet (s) | - | 3H | -OCH₃ (Ester methyl) |

| Predicted data; solvent not specified.[1] |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) (ppm) | Carbon Assignment |

| 166-170 | C=O (Ester carbonyl) |

| 160-165 | C-6 (C-OH) |

| 145-150 | C-2 |

| 140-145 | C-4 |

| 110-115 | C-5 |

| 105-110 | C-3 |

| 51-53 | -OCH₃ (Ester methyl) |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of the molecule, confirming its identity.

| m/z Value | Interpretation |

| 153 | [M]⁺ (Molecular Ion) |

| 122 | [M - OCH₃]⁺ |

| 94 | [M - COOCH₃]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the various functional groups present in a molecule through their characteristic absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3300-3500 (broad) | O-H stretch | Hydroxyl |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Methyl |

| 1700-1730 | C=O stretch | Ester |

| 1580-1610 | C=C stretch | Aromatic ring |

| 1400-1500 | C=C stretch | Aromatic ring |

| 1200-1300 | C-O stretch | Ester |

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Filter the solution through a pipette containing a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming.

-

Set appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay.

-

Acquire the Free Induction Decay (FID).

-

Process the data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

-

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard such as tetramethylsilane (TMS).

¹³C NMR Acquisition:

-

Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.

-

Use a standard pulse sequence for a proton-decoupled ¹³C NMR experiment.

-

Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration and the natural abundance of ¹³C.

-

Process the acquired data in a similar manner to the ¹H spectrum.

-

Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl₃ triplet at approximately 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure with the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to achieve a final concentration suitable for the instrument, typically in the range of 1-10 µg/mL.

-

Filter the final solution through a 0.22 µm syringe filter into an appropriate autosampler vial.

Data Acquisition:

-

Introduce the sample into the mass spectrometer, typically via liquid chromatography (LC) or direct infusion.

-

Set the ESI source to the appropriate ionization mode (positive or negative) to detect the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Tautomerism of 6-Hydroxypyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a phenomenon of profound significance in medicinal chemistry and drug development. For heterocyclic compounds such as 6-hydroxypyridine derivatives, the prototropic tautomerism between the 6-hydroxypyridine (enol or lactim) form and the pyridin-6(1H)-one (keto or lactam) form plays a critical role in determining their physicochemical properties, biological activity, and interaction with molecular targets. This guide provides a comprehensive technical overview of the tautomerism of 6-hydroxypyridine derivatives, including the underlying principles, factors influencing the equilibrium, quantitative data, detailed experimental and computational methodologies for its study, and its implications in drug design, with a focus on kinase inhibition.

Introduction: The Concept of Tautomerism in 6-Hydroxypyridine Derivatives

The tautomeric equilibrium of 6-hydroxypyridine derivatives involves the migration of a proton between the exocyclic oxygen and the ring nitrogen atom. This results in two distinct tautomeric forms: the aromatic 6-hydroxypyridine and the non-aromatic but resonance-stabilized pyridin-6(1H)-one. The position of this equilibrium is not fixed and is highly sensitive to the molecular environment and substitution pattern.

The pyridin-6(1H)-one tautomer is often favored in polar protic solvents and in the solid state due to its higher polarity and ability to form strong intermolecular hydrogen bonds.[1][2] Conversely, the 6-hydroxypyridine form is generally more stable in the gas phase and in non-polar solvents.[2][3] Understanding and predicting the predominant tautomeric form is crucial in drug discovery, as each tautomer presents a different three-dimensional shape, hydrogen bonding pattern, and electrostatic potential, leading to distinct pharmacological profiles.[4][5]

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the 6-hydroxypyridine and pyridin-6(1H)-one tautomers is influenced by a combination of intrinsic and extrinsic factors.

Substituent Effects

The nature and position of substituents on the pyridine ring can significantly alter the relative stability of the tautomers. Electron-withdrawing groups can influence the acidity of the N-H and O-H protons, thereby shifting the equilibrium. The position of the substituent is also critical, with groups at the alpha-position to the nitrogen and hydroxyl/oxo group exerting a more pronounced effect.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent are paramount in determining the tautomeric preference.

-

Polar Protic Solvents (e.g., water, methanol): These solvents strongly favor the more polar pyridin-6(1H)-one form by stabilizing it through hydrogen bonding. In aqueous solutions, the equilibrium can be shifted almost exclusively towards the pyridone tautomer.[2]

-

Polar Aprotic Solvents (e.g., DMSO, THF): These solvents also favor the pyridone form due to its higher dipole moment, though the effect may be less pronounced than in protic solvents.

-

Non-polar Solvents (e.g., cyclohexane, carbon tetrachloride): In these environments, the less polar 6-hydroxypyridine tautomer is generally favored. In some cases, comparable amounts of both tautomers can coexist.[1][2]

Temperature Effects

Temperature can influence the tautomeric equilibrium. The thermodynamic parameters, enthalpy (ΔH) and entropy (ΔS), of the tautomerization process dictate the direction of the shift with temperature. For some substituted 2-hydroxypyridines, an increase in temperature has been shown to shift the equilibrium, and from these temperature-dependent studies, the thermodynamic parameters of the tautomerization can be calculated.

Quantitative Analysis of Tautomeric Equilibria

The position of the tautomeric equilibrium is quantified by the equilibrium constant, K_T, which is the ratio of the concentrations of the two tautomers. For the 6-hydroxypyridine system, it is typically expressed as:

K_T = [pyridin-6(1H)-one] / [6-hydroxypyridine]

The following tables summarize representative quantitative data for the analogous and extensively studied 2-hydroxypyridine system, which provides valuable insights into the behavior of 6-hydroxypyridine derivatives.

Table 1: Tautomeric Equilibrium Constants (log K_T) of Substituted 2-Hydroxypyridines in Various Solvents

| Substituent | Solvent | log K_T |

| Unsubstituted | CCl4 | -1.053 |

| Unsubstituted | CH2Cl2 | -1.990 |

| Unsubstituted | THF | -1.778 |

| Unsubstituted | DMSO | -1.176 |

| 6-methoxy | CCl4 | -1.611 |

| 6-methoxy | THF | -2.310 |

| 6-methoxy | DMSO | -0.607 |

| 6-methyl | CCl4 | -1.302 |

| 6-methyl | THF | 0.800 |

| 6-methyl | DMSO | 1.121 |

Data extracted from Forlani et al., ARKIVOC 2002 (xi) 198-215.

Table 2: Thermodynamic Parameters for the Tautomerization of Substituted 2-Hydroxypyridines

| Substituent | Solvent | -ΔH (kJ mol⁻¹) | -ΔS (J mol⁻¹K⁻¹) |

| 6-methyl | DMSO | 9.7 ± 0.3 | 34 ± 0.3 |

| 6-methoxy | DMSO | 6.2 ± 0.1 | 23 ± 0.1 |

Data extracted from Forlani et al., ARKIVOC 2002 (xi) 198-215.

Experimental and Computational Methodologies

A variety of experimental and computational techniques are employed to study and quantify the tautomeric equilibrium of 6-hydroxypyridine derivatives.

Experimental Protocols

4.1.1. UV/Vis Spectroscopy

UV/Vis spectroscopy is a powerful and widely used method for determining the tautomeric ratio in solution. The two tautomers typically exhibit distinct absorption spectra.

-

Principle: The pyridin-6(1H)-one form generally absorbs at a longer wavelength compared to the 6-hydroxypyridine form. By measuring the absorbance at the characteristic λ_max of each tautomer, their relative concentrations can be determined using the Beer-Lambert law.

-

Methodology:

-

Sample Preparation: Prepare solutions of the 6-hydroxypyridine derivative in the desired solvents at a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

-

Reference Compounds: Synthesize or procure the N-methyl and O-methyl derivatives of the compound of interest. The N-methyl derivative serves as a fixed model for the pyridin-6(1H)-one tautomer, while the O-methyl derivative represents the 6-hydroxypyridine tautomer.

-

Spectral Acquisition: Record the UV/Vis absorption spectra of the sample and the two reference compounds in the same solvent over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: The tautomeric equilibrium constant (K_T) can be calculated from the absorbance values at the respective λ_max of the two tautomers, after correcting for the molar absorptivities determined from the reference compounds. The analysis often involves deconvolution of overlapping spectral bands.[6][7]

-

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to quantify the tautomeric ratio, especially when the interconversion between tautomers is slow on the NMR timescale.

-

Principle: The two tautomers will have distinct chemical shifts for their respective protons (¹H NMR) and carbons (¹³C NMR). The relative integrals of non-exchangeable protons or well-resolved carbon signals corresponding to each tautomer are directly proportional to their molar ratio.

-

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in a deuterated solvent of choice. For absolute quantification, a known amount of an internal standard can be added.[8][9]

-

Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra. It is crucial to ensure complete relaxation of the nuclei for accurate integration, which may require a long relaxation delay (D1).[8]

-

Spectral Analysis: Identify the characteristic signals for each tautomer. This is often aided by comparison with the spectra of the N-methyl and O-methyl fixed derivatives.

-

Quantification: Integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals directly gives the tautomeric ratio.[10]

-

Computational Protocols

Computational chemistry plays a vital role in predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.

-

Principle: Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be used to calculate the Gibbs free energy (G) of each tautomer. The difference in Gibbs free energy (ΔG) is related to the equilibrium constant (K_T) by the equation: ΔG = -RT ln(K_T).

-

Methodology:

-

Structure Optimization: The geometry of each tautomer is optimized in the gas phase using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).[1][11]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

Solvation Effects: To model the effect of a solvent, a continuum solvation model (e.g., Polarizable Continuum Model - PCM) is often employed. The single-point energy of the gas-phase optimized geometry is calculated in the presence of the solvent model.[11]

-

Energy Calculation and K_T Prediction: The total Gibbs free energy of each tautomer in the desired phase (gas or solution) is calculated. The ΔG between the tautomers is then used to predict the K_T.[1][11]

-

Tautomerism in Drug Development: A Focus on Kinase Inhibitors

The tautomeric state of a drug molecule can have a profound impact on its biological activity. Different tautomers can exhibit different binding affinities for a target protein, leading to variations in efficacy.[4][5] This is particularly relevant for kinase inhibitors, a major class of anticancer drugs. The pyridin-6(1H)-one scaffold is a common feature in many kinase inhibitors.

Case Study: PIM-1 and c-Src Kinase Inhibition

PIM-1 and c-Src are serine/threonine and tyrosine kinases, respectively, that are implicated in various cancers.[12][13] Several inhibitors containing a pyridone moiety have been developed to target these kinases. The pyridone tautomer is often crucial for binding to the ATP-binding pocket of the kinase, where it can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

The JAK/STAT pathway is a key signaling cascade that regulates the expression of PIM-1 kinase.[12][14] Similarly, c-Src is involved in multiple signaling pathways that control cell growth and proliferation.[13][15] The inhibition of these kinases by pyridone-containing drugs can disrupt these oncogenic signaling networks.

Visualizations

Tautomeric Equilibrium of 6-Hydroxypyridine

Caption: Tautomeric equilibrium between 6-hydroxypyridine and pyridin-6(1H)-one.

Experimental Workflow for Tautomer Analysis

Caption: Workflow for the experimental determination of tautomeric equilibrium.

PIM-1 Kinase Signaling Pathway and Inhibition

Caption: Simplified PIM-1 signaling pathway and its inhibition by a pyridone derivative.

Conclusion

The tautomerism of 6-hydroxypyridine derivatives is a multifaceted phenomenon with significant implications for their chemical and biological properties. The equilibrium between the 6-hydroxypyridine and pyridin-6(1H)-one forms is delicately balanced and can be tuned by substituents, solvent, and temperature. A thorough understanding and quantification of this equilibrium are essential for the rational design of novel therapeutics, particularly in the field of kinase inhibitors. The experimental and computational methodologies outlined in this guide provide a robust framework for researchers to investigate and leverage the tautomerism of 6-hydroxypyridine derivatives in their drug discovery and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. How Tautomerization Influences Drug Metabolite Formation? [eureka.patsnap.com]

- 3. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cris.unibo.it [cris.unibo.it]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. emerypharma.com [emerypharma.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. [2210.02977] Quantum Simulation of Preferred Tautomeric State Prediction [arxiv.org]

- 12. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of c-Src in Carcinogenesis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PIM1 - Wikipedia [en.wikipedia.org]

- 15. The Activation of c-Src Tyrosine Kinase: Conformational Transition Pathway and Free Energy Landscape - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of Methyl 6-hydroxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-hydroxynicotinate is a derivative of nicotinic acid (Vitamin B3) and a valuable building block in medicinal chemistry and drug development. Understanding its thermal stability is crucial for determining appropriate storage conditions, processing parameters during manufacturing, and predicting its shelf-life and degradation pathways. This guide provides an overview of the expected thermal behavior of this compound, detailed methodologies for its analysis, and visual representations of the analytical workflow.

Predicted Thermal Properties of this compound

Based on the reported melting point of this compound and the thermal behavior of analogous compounds like nicotinic acid, a summary of its predicted thermal properties is presented in Table 1. Nicotinic acid, a structurally similar compound, melts at approximately 237°C and subsequently undergoes sublimation and evaporation at higher temperatures. It is anticipated that this compound will exhibit similar behavior, with decomposition occurring at a temperature significantly above its melting point.

Table 1: Predicted Thermal Properties of this compound and Related Compounds

| Property | This compound (Predicted) | Nicotinic Acid (Reference) | General Nicotinic Acid Esters (Reference) |

| Melting Point (Tm) | 166-170°C | 232–263°C[1] | Generally below 250°C to avoid decomposition during synthesis.[2] |

| Decomposition (Td) | Expected to be > 200°C | Begins to show minor chemical decomposition above 245°C.[1] | Some nitrogen-rich heterocyclic esters show no decomposition during melting at temperatures above 170°C. |

| Thermal Events | Melting followed by gradual decomposition at higher temperatures. | Solid-solid phase transition (176–198°C), sublimation (198–232°C), melting (232–263°C), and evaporation (263–325°C) under inert conditions.[1] | Dependent on the specific ester, but generally involves melting before decomposition. |

| Analysis Techniques | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | TG, DSC, Fourier-Transform Infrared Spectroscopy (FTIR).[1] | TGA, DSC. |

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and kinetics, as well as the composition of the material.

Objective: To determine the onset temperature of decomposition and the percentage of mass loss at different temperatures.

Instrumentation: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample from 30°C to a final temperature of 600°C at a constant heating rate of 10°C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset of decomposition as the temperature at which a significant mass loss begins.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25°C.

-

Heat the sample from 25°C to 200°C (a temperature above the expected melting point but below the expected decomposition) at a heating rate of 10°C/min.

-

A heat/cool/heat cycle may be employed to erase the sample's thermal history.[3]

-

-

Data Collection: Record the differential heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The melting point (Tm) is determined as the onset or peak temperature of the endothermic melting transition.

-

The enthalpy of fusion (ΔHf) is calculated by integrating the area of the melting peak.

-

Visualized Experimental Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the thermal analysis of this compound and the interpretation of the resulting data.

Caption: Workflow for Thermal Stability Analysis.

Caption: Predicted Thermal Transition Pathway.

Conclusion

While direct experimental data for the thermal stability of this compound is sparse, a comprehensive thermal profile can be established using standard analytical techniques such as TGA and DSC. Based on the properties of structurally related compounds, it is predicted that this compound has a melting point in the range of 166-170°C and is stable to temperatures significantly above this point. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers and drug development professionals to accurately determine the thermal stability of this compound, ensuring its quality and efficacy in pharmaceutical applications.

References

Methyl 6-Hydroxynicotinate: A Versatile Heterocyclic Building Block for Chemical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 6-hydroxynicotinate is a valuable heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its unique structural features, including a pyridine ring substituted with both a hydroxyl and a methyl ester group, offer multiple reactive sites for chemical modification. This versatility makes it an important building block in medicinal chemistry, materials science, and cosmetics. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug discovery.

Physicochemical and Spectroscopic Properties

This compound is a white to light yellow crystalline powder.[1] Its fundamental physicochemical properties are summarized in the table below. The compound exists in tautomeric forms, predominantly as the 6-oxo-1,6-dihydropyridine-3-carboxylate in the solid state.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 66171-50-4 | [2] |

| Molecular Formula | C₇H₇NO₃ | [2] |

| Molecular Weight | 153.14 g/mol | [2] |

| Melting Point | 166-170 °C | |

| Solubility | Soluble in alcohols and some organic solvents (e.g., ethanol, chloroform); insoluble in water. | [1] |

| Topological Polar Surface Area (TPSA) | 59.42 Ų | [2] |

| logP | 0.5738 | [2] |

Table 2: Spectroscopic Data for this compound and a Related Analogue

| Spectroscopic Technique | Data for this compound | Data for Methyl 6-methylnicotinate (for comparison) |

| ¹H NMR (Predicted, 400 MHz, CDCl₃) | δ 12.65 (1H, brs), 8.19 (1H, d, J = 2.5 Hz), 8.00 (1H, dd, J = 9.6, 2.5 Hz), 6.58 (1H, d, J = 9.6 Hz), 3.87 (3H, s).[3] | δ 9.06 (1H, s), 8.13 (1H, dd, J = 8.0, 2.0 Hz), 7.20 (1H, d, J = 8.0 Hz), 3.89 (3H, s), 2.58 (3H, s).[4] |

| ¹³C NMR | Data not readily available | Expected shifts based on related structures: Pyridine ring carbons (δ 120-160 ppm), ester carbonyl (δ ~165 ppm), ester methyl (δ ~52 ppm), pyridine methyl (δ ~24 ppm). |

| Mass Spectrometry (GC-MS) | Data not readily available | m/z 151 (M+), 120.[4] |

| Infrared (IR) Spectroscopy | Data not readily available | Characteristic peaks for C=O stretch (ester) around 1730 cm⁻¹, C=C and C=N stretching of the pyridine ring in the 1600-1400 cm⁻¹ region. |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the esterification of 6-hydroxynicotinic acid. Industrial-scale synthesis may start from more readily available precursors.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Table 3: Comparison of Synthesis Methods for Nicotinate Esters

| Method | Starting Material | Reagents & Catalyst | Reaction Conditions | Reported Yield | Reference(s) |

| Fischer Esterification | 6-Methylnicotinic acid | Methanol, Sulfuric Acid (H₂SO₄) | Reflux, 17 hours | 75% | [5] |

| Fischer Esterification | 6-Methylnicotinic acid | Methanol saturated with Hydrogen Chloride (HCl) gas | Reflux, 1 hour | Not specified | [6] |

| Oxidation & Esterification | 2-Methyl-5-ethylpyridine | 1. Nitric acid, Sulfuric acid2. Methanol | 1. 158-160°C2. Reflux, 6 hours | High (Industrial method) | [6] |

Applications in Drug Discovery

This compound is a valuable scaffold for the development of novel therapeutic agents. The pyridine ring can be functionalized through various chemical transformations, such as substitution reactions at the hydroxyl group or palladium-catalyzed cross-coupling reactions after converting the hydroxyl group to a halide or triflate.

Precursor for D-Amino Acid Oxidase (DAAO) Inhibitors

A significant application of nicotinic acid derivatives is in the synthesis of inhibitors for D-amino acid oxidase (DAAO).[1][5] DAAO is a flavoenzyme that degrades D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[7] The dysfunction of the NMDA receptor is implicated in the pathophysiology of schizophrenia. By inhibiting DAAO, the levels of D-serine in the brain can be elevated, which is a promising therapeutic strategy for treating the cognitive and negative symptoms of schizophrenia.[7]

The following diagram illustrates the role of DAAO inhibitors in the glutamatergic synapse.

Caption: DAAO inhibitors increase D-serine levels for NMDA receptor co-activation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 6-hydroxynicotinic acid.

Materials:

-

6-Hydroxynicotinic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

To a stirred solution of 6-hydroxynicotinic acid (e.g., 10 g, 71.9 mmol) in methanol (200 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (10 mL).

-

Heat the reaction mixture to reflux and maintain for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Carefully add the residue to a beaker containing crushed ice and neutralize to pH 7 with a saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain this compound as a white to off-white solid.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 6-Chloronicotinate Derivative

This protocol outlines a general procedure for the functionalization of the pyridine ring at the 6-position after conversion of the hydroxyl group to a chlorine atom.

Materials:

-

Methyl 6-chloronicotinate (derived from this compound)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., toluene/water or dioxane/water)

-

Schlenk flask or similar reaction vessel for inert atmosphere

-

Standard glassware for workup and purification

Procedure:

-

To a Schlenk flask, add methyl 6-chloronicotinate (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., toluene/water 4:1, 5 mL).

-

Add the palladium catalyst (e.g., 0.05 mmol) to the mixture under a positive pressure of the inert gas.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-nicotinate derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound, CAS No. 66171-50-4 - iChemical [ichemical.com]

- 4. Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Methyl 6-hydroxynicotinate using Reverse-Phase HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide and a proposed protocol for the quantitative analysis of Methyl 6-hydroxynicotinate using High-Performance Liquid Chromatography (HPLC). Due to the limited availability of specific published methods for this analyte, this application note outlines a robust starting method based on the analysis of structurally similar compounds and established principles of reverse-phase chromatography.

Introduction

This compound is a pyridine derivative of significant interest in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including purity assessment, stability studies, and formulation analysis. This application note details a proposed reverse-phase HPLC (RP-HPLC) method with UV detection, offering a straightforward and reproducible approach for the determination of this compound.

Proposed HPLC Analytical Method

The proposed method utilizes a C18 stationary phase with a polar-modified surface to achieve optimal retention and peak shape for the polar, aromatic this compound. A buffered mobile phase is employed to ensure consistent ionization and, consequently, reproducible retention times.

Chromatographic Conditions

A summary of the proposed HPLC instrument parameters is presented in Table 1.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 80% A / 20% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 265 nm |

| Run Time | 10 minutes |

Method Validation Parameters

For regulatory compliance and to ensure the reliability of the analytical data, the proposed method should be validated according to ICH guidelines. Table 2 summarizes the key validation parameters and their typical acceptance criteria.

| Validation Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | The closeness of test results to the true value, assessed by recovery studies. | 98.0% - 102.0% recovery |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | RSD ≤ 2.0% for repeatability and intermediate precision |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interference at the retention time of the analyte peak |

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation:

-

Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

-

Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of this compound reference standard.

-

Transfer the standard to a 25 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation: The sample preparation procedure will depend on the matrix. For a simple formulation, a "dissolve and dilute" approach is typically sufficient.

-

Accurately weigh a portion of the sample expected to contain approximately 25 mg of this compound.

-

Transfer to a 25 mL volumetric flask.

-

Add approximately 20 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and dilute to volume with the diluent.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Setup and Analysis

-

Equilibrate the HPLC system with the mobile phase (80% A / 20% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no system peaks interfere with the analyte peak.

-

Inject the calibration standards in increasing order of concentration.

-

Inject the prepared sample solutions.

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

-

Determine the concentration of this compound in the sample solutions from the calibration curve.

Visualizations

Caption: Experimental workflow for HPLC quantification of this compound.

Caption: Logical relationship of key analytical method validation parameters.

Application Notes and Protocols for the GC-MS Analysis of Methyl 6-hydroxynicotinate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-hydroxynicotinate is a significant heterocyclic compound, serving as a key intermediate in the synthesis of various pharmaceutical agents. As a derivative of nicotinic acid (Vitamin B3), it and its related compounds are of interest in metabolic and drug development studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the inherent polarity of this compound, due to the hydroxyl group, necessitates a derivatization step to increase its volatility and thermal stability for successful GC-MS analysis.

This document provides detailed application notes and protocols for the GC-MS analysis of this compound and its derivatives, focusing on a robust derivatization method using silylation.

Analytical Approach: Silylation for GC-MS Analysis

The primary challenge in the GC-MS analysis of this compound is its low volatility. Silylation is a common and effective derivatization technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[1][2] This process significantly increases the volatility of the analyte, making it amenable to GC separation.[3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used silylating reagents.[2][3]

The derivatization reaction for this compound is as follows:

Experimental Protocols